8-Methoxy-5-methylquinoline

Description

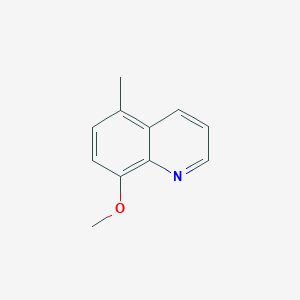

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-5-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-5-6-10(13-2)11-9(8)4-3-7-12-11/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANRCFOYUYBNGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Methoxy-5-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of 8-Methoxy-5-methylquinoline (CAS No. 126403-57-4), a valuable building block for drug discovery and materials science.[3] We delve into the venerable Skraup-Doebner-von Miller reaction, offering not just a protocol, but the causal reasoning behind experimental choices to ensure reproducibility and success. This document is structured to serve as a practical and authoritative resource, combining detailed experimental procedures with robust analytical techniques for structural verification and purity assessment.

Introduction: The Significance of the Quinoline Moiety

Quinoline, a heterocyclic aromatic compound, is a foundational element in the development of pharmaceuticals, with derivatives demonstrating a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][4] The specific substitution pattern of 8-Methoxy-5-methylquinoline presents a trifunctional scaffold, offering multiple points for chemical modification. The methoxy group at the 8-position and the methyl group at the 5-position significantly influence the molecule's electronic and steric properties, making it an attractive starting point for generating diverse chemical libraries and exploring structure-activity relationships (SAR) in drug development programs.[5] This guide provides an integrated approach, from initial synthesis to final characterization, empowering researchers to confidently produce and validate this key chemical intermediate.

Synthesis via Modified Skraup-Doebner-von Miller Reaction

The Skraup-Doebner-von Miller reaction is a cornerstone of quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound, often generated in situ.[6][7] For the synthesis of 8-Methoxy-5-methylquinoline, we employ a modification of the classic Skraup synthesis, using glycerol as the precursor to the required α,β-unsaturated aldehyde, acrolein.

Principle and Mechanism

The reaction proceeds through a series of well-defined steps under strong acidic conditions. The mechanism, while debated, is generally understood to follow the pathway outlined below.[6][8][9]

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[7]

-

Michael Addition: The starting aniline, 2-Methoxy-5-methylaniline, acts as a nucleophile, attacking the acrolein via a 1,4-conjugate addition (Michael addition).[6]

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring.

-

Dehydration & Oxidation: A subsequent dehydration step yields a dihydroquinoline intermediate, which is then oxidized to the stable aromatic quinoline ring system. An oxidizing agent, such as arsenic pentoxide or the nitro compound corresponding to the aniline used, is required to drive this final aromatization step.[7][10]

This sequence provides a robust and direct route to the quinoline core from readily available starting materials.

Detailed Experimental Protocol

This protocol is a self-validating system. Careful adherence to stoichiometry, temperature control, and purification steps is critical for achieving a high yield of the pure product.

Materials:

-

2-Methoxy-5-methylaniline

-

Glycerol (Anhydrous)

-

Arsenic Pentoxide (or 4-Nitro-2-methoxy-5-methylaniline)

-

Concentrated Sulfuric Acid (98%)

-

Sodium Hydroxide (NaOH) solution (10% w/v)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to 2-Methoxy-5-methylaniline while cooling in an ice bath.

-

Addition of Reagents: To this cooled, stirring mixture, add the oxidizing agent (arsenic pentoxide). Slowly add anhydrous glycerol via the dropping funnel, ensuring the internal temperature does not rise excessively.

-

Heating: Once the addition is complete, heat the reaction mixture carefully. The reaction is often exothermic and can become vigorous; controlled heating is essential.[11] Maintain the mixture at reflux for 3-4 hours.

-

Work-up and Neutralization: Allow the mixture to cool to room temperature. Very cautiously, pour the reaction mixture onto crushed ice. Slowly neutralize the acidic solution by adding 10% aqueous NaOH until the pH is basic (pH ~8-9). This step must be performed in a well-ventilated fume hood with cooling, as it is highly exothermic.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate to afford the pure 8-Methoxy-5-methylquinoline.

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides unambiguous structural verification.

Spectroscopic Data

The following tables summarize the expected quantitative data for 8-Methoxy-5-methylquinoline, based on its chemical structure and data from analogous compounds.[12][13][14][15]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 8.8 - 9.0 | dd | 1H | H2 |

| ~ 8.0 - 8.2 | dd | 1H | H4 |

| ~ 7.3 - 7.5 | m | 2H | H3, H6 |

| ~ 6.9 - 7.1 | d | 1H | H7 |

| ~ 4.0 | s | 3H | -OCH₃ |

| ~ 2.5 | s | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 155 - 158 | C8 (Ar-O) |

| ~ 148 - 150 | C2 |

| ~ 140 - 142 | C8a |

| ~ 135 - 137 | C4 |

| ~ 128 - 130 | C5 (Ar-C) |

| ~ 126 - 128 | C6 |

| ~ 125 - 127 | C4a |

| ~ 120 - 122 | C3 |

| ~ 108 - 110 | C7 |

| ~ 55 - 57 | -OCH₃ |

| ~ 18 - 20 | Ar-CH₃ |

Table 3: Key FT-IR and Mass Spectrometry Data

| Technique | Expected Value | Interpretation |

|---|---|---|

| FT-IR (cm⁻¹) | ~ 3050 | Aromatic C-H stretch |

| ~ 2950, 2850 | Aliphatic C-H stretch (CH₃) | |

| ~ 1600, 1500 | C=C and C=N aromatic ring stretches | |

| ~ 1250 | Ar-O-C stretch |

| HRMS (ESI) | m/z [M+H]⁺: 174.0919 | Confirms molecular formula C₁₁H₁₁NO |

Characterization Protocols

Protocol 1: NMR Spectroscopy

-

Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) spectrometer.

-

Process the data (phasing, baseline correction, and integration) and assign the peaks according to the expected structure.

Protocol 2: FT-IR Spectroscopy

-

Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[16]

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

Compare the measured exact mass to the calculated mass for the molecular formula C₁₁H₁₁NO to confirm the elemental composition.[12]

Conclusion

This guide has detailed a reliable and well-understood pathway for the synthesis of 8-Methoxy-5-methylquinoline using a modified Skraup-Doebner-von Miller reaction. The causality-driven explanation of the protocol, combined with comprehensive characterization methodologies, provides researchers with a robust framework for producing and validating this important chemical intermediate. The successful application of these protocols will enable the advancement of research in medicinal chemistry and related fields by ensuring a consistent and high-purity supply of this versatile molecular scaffold.

References

-

Journal of Advance Research in Applied Science. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information For. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Methoxyquinoline. PubChem. Available at: [Link]

-

ResearchGate. (2015). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of 8-methoxyquinoline-5-sulfonamides (6). Reagents and.... Available at: [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

-

ChemSrc. (2025). 8-methoxy-5-methyl-quinoline. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Methylquinoline. PubChem. Available at: [Link]

-

ResearchGate. (2025). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC. Available at: [Link]

-

MDPI. (n.d.). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Available at: [Link]

-

Illinois Experts. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available at: [Link]

-

PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available at: [Link]

-

ResearchGate. (2015). Synthesis of 8-Methoxyquinoline and 5-Nitro-8- methoxyquinoline and their Biological Activities | Request PDF. Available at: [Link]

-

MD Topology. (n.d.). 8-Methoxyquinoline | C10H9NO | MD Topology | NMR | X-Ray. Available at: [Link]

-

SpectraBase. (n.d.). 5-Methoxy-8-methylquinoline - Optional[MS (GC)] - Spectrum. Available at: [Link]

-

Vietnam National University. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Available at: [Link]

-

ResearchGate. (n.d.). The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). Available at: [Link]

-

ResearchGate. (2025). (PDF) Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. iipseries.org [iipseries.org]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. 8-Methylquinoline(611-32-5) 1H NMR spectrum [chemicalbook.com]

- 15. 8-Methylquinoline(611-32-5) 13C NMR spectrum [chemicalbook.com]

- 16. rsc.org [rsc.org]

Physical and chemical properties of 8-Methoxy-5-methylquinoline

An In-depth Technical Guide to 8-Methoxy-5-methylquinoline

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 8-Methoxy-5-methylquinoline, a heterocyclic aromatic compound of significant interest to the scientific community. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data from chemical databases and peer-reviewed literature. It details the compound's structural identity, physicochemical characteristics, spectroscopic profile, and key reactivity patterns. Furthermore, this guide presents standardized, field-proven experimental protocols for its characterization, ensuring a self-validating system of scientific integrity. The inclusion of detailed methodologies and data visualization aims to equip researchers with the foundational knowledge required for the effective application of 8-Methoxy-5-methylquinoline in medicinal chemistry and materials science.

Introduction and Scientific Context

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents[1]. 8-Methoxy-5-methylquinoline, a substituted quinoline, presents a unique combination of electronic and steric features conferred by its methoxy and methyl groups. These substituents modulate the reactivity and biological activity of the quinoline core, making it a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications[1]. Understanding the precise physical and chemical properties of this molecule is paramount for its effective use in synthetic chemistry and drug design, enabling predictable reaction outcomes and the rational design of new molecular entities. This guide serves as a centralized repository of this essential information.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its unambiguous identity. 8-Methoxy-5-methylquinoline is defined by its unique molecular structure and associated identifiers.

-

IUPAC Name: 8-methoxy-5-methylquinoline

The structural arrangement of 8-Methoxy-5-methylquinoline is depicted below. The numbering of the quinoline ring system is crucial for interpreting spectroscopic data and understanding its reactivity.

Caption: Chemical structure of 8-Methoxy-5-methylquinoline.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various laboratory settings, influencing choices of solvents for reactions and purification, as well as its storage conditions. The known physicochemical properties of 8-Methoxy-5-methylquinoline are summarized below.

| Property | Value | Source |

| Appearance | Data not available, predicted to be a solid. | [2][5] |

| Molecular Weight | 173.21100 g/mol | [4] |

| Exact Mass | 173.08400 Da | [4] |

| Melting Point | Not explicitly available for this specific isomer. Related compounds like 5-bromo-8-methoxy-2-methylquinoline have a melting point of 114°C. | [6] |

| Boiling Point | Not explicitly available. A related compound, 5-bromo-8-methoxy-2-methylquinoline, has a boiling point of 341°C. | [6] |

| Solubility | Predicted to be soluble in common organic solvents like ethanol, chloroform, and dichloromethane; slightly soluble in water. | [5] |

| LogP (Octanol/Water Partition Coefficient) | 2.55180 | [4] |

| Polar Surface Area (PSA) | 22.12 Ų | [4] |

Spectroscopic Profile

Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. Below is a summary of the expected spectral data for 8-Methoxy-5-methylquinoline based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group at C5, and a singlet for the methoxy group at C8. The chemical shifts and coupling constants of the aromatic protons provide definitive information about their positions.

-

¹³C NMR: The carbon NMR spectrum will display 11 unique signals corresponding to each carbon atom in the molecule. The chemical shifts will be influenced by the electron-donating effects of the methoxy and methyl groups and the electronegativity of the nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum of 8-Methoxy-5-methylquinoline would be characterized by several key absorption bands. Based on related structures, these would include:

-

C-H stretching (aromatic): ~3050 cm⁻¹

-

C-H stretching (aliphatic from -CH₃ and -OCH₃): ~2950-2850 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1600-1450 cm⁻¹

-

C-O stretching (aryl ether): ~1250-1050 cm⁻¹

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

Expected [M+H]⁺: For C₁₁H₁₁NO, the expected exact mass of the protonated molecule is 174.0919.

Chemical Properties and Reactivity

The reactivity of 8-Methoxy-5-methylquinoline is governed by the interplay of the electron-rich benzene ring (activated by the methoxy group) and the electron-deficient pyridine ring.

-

Electrophilic Aromatic Substitution: The methoxy group at the C8 position is a strong activating group, directing electrophiles primarily to the ortho and para positions. However, the existing methyl group at C5 will also influence the regioselectivity of further substitutions. Nitration, for instance, is a common reaction for quinoline derivatives[1][7].

-

Reactions at the Nitrogen Atom: The lone pair of electrons on the quinoline nitrogen makes it basic and nucleophilic, allowing it to react with alkyl halides to form quaternary quinolinium salts.

-

Potential Applications in Synthesis: As an intermediate, this compound can be used in cross-coupling reactions or further functionalized to build more complex molecular architectures for drug discovery and materials science[5].

Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols are essential. The following section details methodologies for key analytical techniques.

Protocol 1: ¹H NMR Sample Preparation and Data Acquisition

This protocol outlines the standard procedure for obtaining a high-resolution proton NMR spectrum.

Objective: To acquire a ¹H NMR spectrum for structural elucidation.

Materials:

-

8-Methoxy-5-methylquinoline (5-10 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pipette and tips

-

Vortex mixer

Procedure:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 8-Methoxy-5-methylquinoline and place it in a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Mixing: Gently vortex the vial until the sample is completely dissolved.

-

Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

Causality and Validation: The choice of CDCl₃ is due to its excellent dissolving power for many organic compounds and its single, well-defined residual peak for easy referencing. The shimming process is critical for obtaining sharp, well-resolved peaks, which is a self-validating check on the quality of the experiment.

Caption: Standard workflow for NMR sample preparation and analysis.

Safety, Handling, and Storage

While specific safety data for 8-Methoxy-5-methylquinoline is not extensively documented, guidelines for related quinoline derivatives should be followed.

-

Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood[8]. Avoid breathing dust, fumes, or vapors[8].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[8]. Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water[8].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing[8].

-

Inhalation: Move the person to fresh air[8].

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention[8].

-

Conclusion

8-Methoxy-5-methylquinoline is a valuable chemical building block with well-defined structural and physicochemical properties. This guide has consolidated key data and provided practical, validated protocols to support its use in a research and development setting. The information presented herein, from its chemical identity and spectroscopic fingerprint to its reactivity and safe handling, provides a robust foundation for scientists to leverage this compound in the synthesis of novel molecules for a wide range of applications.

References

-

BioOrganics. (n.d.). 8-Methoxy-5-methyl-quinoline. Retrieved from [Link]

-

Chemsrc. (n.d.). 8-methoxy-5-methyl-quinoline. Retrieved from [Link]

- Owolabi, G. & Olarinoye, O. (2015). Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid and its Herbicidal Potential. Journal of Advance Research in Applied Science, 2(4).

- Adewole, E., Oke, T. O., Peters, O. A., & Ogunmodede, O. T. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Advanced Research in Chemical Science, 1(9), 40-47.

-

ResearchGate. (n.d.). Spectrum of 8-methoxyquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 8-Methoxyquinoline. Retrieved from [Link]

-

Al-chemist-chem. (n.d.). 5-Bromo-8-methoxy-2-methylquinoline. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BioOrganics [bioorganics.biz]

- 3. scbt.com [scbt.com]

- 4. 8-methoxy-5-methyl-quinoline | CAS#:126403-57-4 | Chemsrc [chemsrc.com]

- 5. 5-Bromo-8-methoxy-2-methylquinoline | Properties, Uses, Safety, Supplier China – High Quality Chemical Compound [quinoline-thiophene.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. nnpub.org [nnpub.org]

- 8. assets.thermofisher.com [assets.thermofisher.com]

8-Methoxy-5-methylquinoline CAS number and molecular structure

This guide provides a comprehensive technical overview of 8-Methoxy-5-methylquinoline, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document delves into its chemical identity, molecular structure, a plausible synthetic pathway, and its potential applications, grounded in the established chemistry of quinoline derivatives.

Core Identification and Molecular Structure

8-Methoxy-5-methylquinoline is a substituted quinoline, a class of compounds known for its prevalence in pharmacologically active molecules.

Chemical Abstract Service (CAS) Number: 126403-57-4[1]

Molecular Formula: C₁₁H₁₁NO[1]

Molecular Weight: 173.21 g/mol [1]

The molecular architecture of 8-Methoxy-5-methylquinoline consists of a quinoline core, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. The key functional groups that define this specific molecule are a methoxy group (-OCH₃) at position 8 and a methyl group (-CH₃) at position 5.

The strategic placement of the electron-donating methoxy and methyl groups on the quinoline scaffold significantly influences its electronic properties and reactivity. The methoxy group at the C8 position can modulate the basicity of the quinoline nitrogen and impact the molecule's interaction with biological targets. The methyl group at C5 provides steric bulk and can influence the compound's metabolic stability and binding affinity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 8-Methoxy-5-methylquinoline is crucial for its application in research and development. While comprehensive experimental data for this specific molecule is not widely available, its properties can be predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of 8-Methoxy-5-methylquinoline

| Property | Value/Description | Source/Basis |

| Physical State | Expected to be a solid at room temperature. | Analogy with similar substituted quinolines. |

| Solubility | Likely soluble in common organic solvents like chloroform, dichloromethane, and DMSO. | [2] (for a related compound) |

| Purity | Commercially available at >98% purity. | [2] (for a related compound) |

| Storage | Recommended to be stored at 2-8°C, protected from air and light. | [2] (for a related compound) |

Spectroscopic Data Interpretation

While specific experimental spectra for 8-Methoxy-5-methylquinoline are not readily found in the public domain, the expected spectral characteristics can be inferred from its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, a singlet for the methoxy group protons (typically around 3.9-4.1 ppm), and a singlet for the methyl group protons (typically around 2.4-2.6 ppm).

-

¹³C NMR: The carbon NMR spectrum would display eleven distinct signals corresponding to each carbon atom in the molecule. The chemical shifts would be indicative of the aromatic and aliphatic carbons, with the carbon of the methoxy group appearing around 55-60 ppm.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 173, corresponding to the molecular weight of the compound.

Synthesis and Experimental Protocols

The synthesis of substituted quinolines can be achieved through various established methodologies. A plausible and widely used approach for the synthesis of 8-Methoxy-5-methylquinoline would be the Skraup synthesis or a modification thereof. This method involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.

A potential synthetic route starting from 2-methoxy-5-methylaniline is outlined below.

Proposed Synthesis Workflow

Caption: Proposed Skraup Synthesis of 8-Methoxy-5-methylquinoline

Step-by-Step Experimental Protocol (Hypothetical)

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

-

Charging Reactants: To the flask, add 2-methoxy-5-methylaniline, glycerol, and a suitable oxidizing agent (such as nitrobenzene or arsenic pentoxide).

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid to the reaction mixture with constant stirring and cooling in an ice bath to control the initial exothermic reaction.

-

Heating: Once the addition is complete, heat the reaction mixture to the required temperature (typically 140-160°C) and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 8-Methoxy-5-methylquinoline.

Applications in Drug Development and Research

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.

While specific biological activity data for 8-Methoxy-5-methylquinoline is limited in publicly available literature, its structural motifs suggest potential areas of application. It serves as a valuable intermediate in the synthesis of more complex molecules. For instance, derivatives of 8-methoxyquinoline have been investigated for their potential as antitumor agents. The core structure of 8-Methoxy-5-methylquinoline is present in more complex molecules that have shown cytotoxicity against cancer cell lines, such as colorectal cancer cells.[3][4]

The methoxy group at the 8-position is a common feature in several biologically active quinolines. For example, the 8-aminoquinoline scaffold is the basis for antimalarial drugs like primaquine. The presence of the methoxy group can influence the pharmacokinetic properties of the molecule.

Potential Research Directions

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Methoxy-5-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 8-Methoxy-5-methylquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. As a quinoline derivative, understanding its structural and electronic properties through spectroscopic techniques is paramount for its application in drug design and development. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented with the insights of a seasoned application scientist. The methodologies and interpretations herein are grounded in established principles and supported by authoritative references, ensuring scientific integrity and practical applicability.

Introduction to 8-Methoxy-5-methylquinoline and its Spectroscopic Imperatives

8-Methoxy-5-methylquinoline is a substituted quinoline, a bicyclic heterocyclic aromatic compound. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The introduction of a methoxy group at the 8-position and a methyl group at the 5-position significantly influences the molecule's electron density, lipophilicity, and steric profile, thereby modulating its potential biological activity and material properties.

Accurate spectroscopic characterization is the cornerstone of chemical research and development. For a molecule like 8-Methoxy-5-methylquinoline, a complete set of spectroscopic data (NMR, IR, and MS) is essential to:

-

Unambiguously confirm its chemical structure: Ensuring the correct connectivity and substitution pattern is fundamental before any further investigation.

-

Assess its purity: Spectroscopic methods can detect the presence of impurities, starting materials, or byproducts.

-

Elucidate its electronic and conformational properties: The data provides insights into the molecule's behavior and interactions at a molecular level.

-

Establish a reference for future studies: This data serves as a benchmark for quality control and for the characterization of its derivatives.

This guide will delve into the theoretical underpinnings and practical aspects of each major spectroscopic technique as it applies to 8-Methoxy-5-methylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum of 8-Methoxy-5-methylquinoline

Table 1: Predicted ¹H NMR Data for 8-Methoxy-5-methylquinoline

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H2 | ~8.8 | dd | ~4.5, 1.5 | The proton at the 2-position of the quinoline ring is typically the most deshielded aromatic proton. |

| H3 | ~7.3 | dd | ~8.5, 4.5 | Coupled to both H2 and H4. |

| H4 | ~8.1 | dd | ~8.5, 1.5 | Coupled to H3. |

| H6 | ~7.5 | d | ~8.0 | The proton at the 6-position is coupled to H7. |

| H7 | ~7.0 | d | ~8.0 | The proton at the 7-position is coupled to H6. |

| 5-CH₃ | ~2.5 | s | - | Singlet for the methyl group protons. |

| 8-OCH₃ | ~4.0 | s | - | Singlet for the methoxy group protons. |

Rationale Behind the Predictions: The chemical shifts are estimated by considering the electronic effects of the methoxy and methyl substituents on the quinoline ring. The electron-donating methoxy group at the 8-position will shield the protons on the benzene ring, while the methyl group at the 5-position will have a smaller shielding effect. The pyridine ring protons (H2, H3, H4) will be more deshielded due to the electron-withdrawing nature of the nitrogen atom.

Predicted ¹³C NMR Spectrum of 8-Methoxy-5-methylquinoline

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 8-Methoxy-5-methylquinoline

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | ~150 | Deshielded due to proximity to nitrogen. |

| C3 | ~122 | Shielded relative to C2 and C4. |

| C4 | ~136 | Deshielded due to its position in the pyridine ring. |

| C4a | ~128 | Quaternary carbon at the ring junction. |

| C5 | ~130 | Substituted with a methyl group. |

| C6 | ~127 | Aromatic carbon. |

| C7 | ~108 | Shielded by the electron-donating methoxy group. |

| C8 | ~155 | Substituted with a methoxy group, deshielded. |

| C8a | ~140 | Quaternary carbon at the ring junction. |

| 5-CH₃ | ~18 | Typical chemical shift for an aromatic methyl group. |

| 8-OCH₃ | ~56 | Typical chemical shift for a methoxy group. |

Causality in Experimental Choices for NMR:

-

Choice of Solvent: CDCl₃ is a common choice for its good dissolving power for many organic compounds and its single deuterium signal that can be used for locking the magnetic field frequency.

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because its protons are highly shielded, giving a sharp singlet at 0 ppm that does not overlap with most other proton signals.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of a novel quinoline derivative would be as follows:

-

Sample Preparation: Dissolve 5-10 mg of purified 8-Methoxy-5-methylquinoline in approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the protons between scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on a Bruker spectrometer).

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Predicted IR Spectrum of 8-Methoxy-5-methylquinoline

Based on the functional groups present in 8-Methoxy-5-methylquinoline, the following characteristic absorption bands are expected in its IR spectrum.

Table 3: Predicted IR Absorption Bands for 8-Methoxy-5-methylquinoline

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Methyl and Methoxy C-H |

| 1620-1580 | C=C and C=N stretch | Quinoline ring |

| 1260-1200 | C-O stretch | Aryl-alkyl ether (methoxy) |

| 1100-1000 | C-O stretch | Aryl-alkyl ether (methoxy) |

| 850-750 | C-H bend (out-of-plane) | Aromatic C-H |

Interpretation of IR Data: The presence of sharp peaks in the 3100-3000 cm⁻¹ region would confirm the aromatic nature of the quinoline ring. The C-H stretching vibrations of the methyl and methoxy groups would appear in the 2950-2850 cm⁻¹ range. The characteristic C=C and C=N stretching vibrations of the quinoline ring are expected in the 1620-1580 cm⁻¹ region. The strong absorption bands for the C-O stretching of the methoxy group are crucial for confirming its presence.

Experimental Protocol for IR Spectroscopy

A common and convenient method for obtaining an IR spectrum of a solid or liquid sample is using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Collect a background spectrum of the empty, clean ATR crystal to subtract any atmospheric or instrumental interferences.

-

Sample Analysis: Place a small amount of the 8-Methoxy-5-methylquinoline sample directly onto the ATR crystal.

-

Data Acquisition:

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Typically 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of its fragmentation pattern.

Predicted Mass Spectrum of 8-Methoxy-5-methylquinoline

The molecular formula of 8-Methoxy-5-methylquinoline is C₁₁H₁₁NO, which corresponds to a molecular weight of 173.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 173.

Table 4: Predicted Key Fragments in the Mass Spectrum of 8-Methoxy-5-methylquinoline

| m/z | Fragment Ion | Plausible Fragmentation Pathway |

| 173 | [C₁₁H₁₁NO]⁺ | Molecular ion (M⁺) |

| 158 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 145 | [M - CO]⁺ | Loss of carbon monoxide. |

| 130 | [M - CH₃ - CO]⁺ | Sequential loss of a methyl radical and carbon monoxide. |

| 115 | [C₉H₇]⁺ | Further fragmentation of the quinoline ring. |

Trustworthiness in MS Protocols: High-resolution mass spectrometry (HRMS) is often employed to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule with high accuracy.

Experimental Protocol for Mass Spectrometry

A standard method for analyzing a volatile and thermally stable compound like 8-Methoxy-5-methylquinoline is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC system. The compound will be separated from any impurities based on its boiling point and interaction with the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) to generate positively charged ions (electron ionization, EI).

-

Mass Analysis: The ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the synergistic use of multiple techniques. The following workflow illustrates the logical progression of analysis.

Caption: Integrated workflow for the synthesis, purification, and spectroscopic confirmation of 8-Methoxy-5-methylquinoline.

Conclusion: A Framework for Confident Characterization

This technical guide has provided a comprehensive overview of the expected spectroscopic data for 8-Methoxy-5-methylquinoline, along with the underlying principles and experimental protocols for their acquisition and interpretation. While experimentally obtained spectra are the gold standard, the predictive analysis presented here, based on data from closely related analogs and established spectroscopic principles, offers a robust framework for researchers. By following the detailed methodologies and leveraging the integrated workflow, scientists and drug development professionals can confidently approach the synthesis and characterization of this and other novel quinoline derivatives, ensuring the scientific rigor required for advancing their research.

References

Due to the lack of a specific publication with the complete experimental data for 8-Methoxy-5-methylquinoline, this guide has relied on data from closely related compounds and general spectroscopic principles. The following are representative authoritative sources for the spectroscopic characterization of quinoline derivatives and general organic compounds.

-

Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

-

PubChem Compound Summary for CID 70310, 8-Methoxyquinoline. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 11910, 8-Methylquinoline. National Center for Biotechnology Information. [Link]

-

Supporting Information For - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

The Genesis of a Scaffold: A Technical Guide to the Historical Context and Discovery of Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene ring and a pyridine ring, is a cornerstone of medicinal chemistry and materials science. Its journey from a byproduct of coal tar to the central framework of numerous life-saving pharmaceuticals is a testament to over a century of chemical innovation. This in-depth technical guide provides a comprehensive exploration of the historical context surrounding the discovery of quinoline and its derivatives. We will delve into the seminal moments of its initial isolation, the elucidation of its structure, and the development of the classical synthetic methodologies that unlocked its vast potential. By understanding the origins and early evolution of quinoline chemistry, researchers and drug development professionals can gain a deeper appreciation for this privileged scaffold and draw inspiration for future discoveries.

The Dawn of Quinoline: From Coal Tar to Chemical Identity

The story of quinoline begins in the early 19th century, a period of burgeoning interest in the chemical constituents of natural resources. In 1834, the German analytical chemist Friedlieb Ferdinand Runge, while investigating the complex mixture of organic compounds found in coal tar, isolated a colorless, hygroscopic liquid with a pungent odor.[1][2] He named this substance "leukol," derived from the Greek words for "white oil".[1] This initial discovery marked the first identification of quinoline as a distinct chemical entity, although its precise structure remained unknown.[2]

A few years later, in 1842, French chemist Charles Frédéric Gerhardt independently obtained a similar compound through the dry distillation of quinine, an alkaloid derived from the bark of the cinchona tree, with potassium hydroxide.[1][3] He named his discovery "Chinoilin" or "Chinolein," a nod to its origin from quinine.[1] Initially, the compounds isolated by Runge and Gerhardt were thought to be distinct isomers due to differences in their observed reactivity, which were later attributed to the presence of impurities.[1] It was the meticulous work of August Wilhelm von Hofmann that eventually demonstrated the two substances were, in fact, identical, solidifying the chemical identity of what we now know as quinoline.[1]

The structural elucidation of quinoline was a significant milestone. In 1869, August Kekulé, renowned for his work on the structure of benzene, proposed the correct bicyclic structure of quinoline, consisting of a benzene ring fused to a pyridine ring.[2] This foundational understanding of its architecture paved the way for the development of synthetic routes to access this important heterocyclic system.

The Classical Syntheses: Forging the Quinoline Core

The late 19th century witnessed a flurry of activity in synthetic organic chemistry, leading to the development of several named reactions for the construction of the quinoline ring system. These methods, born out of the need to produce quinoline and its derivatives for the burgeoning dye industry and for medicinal applications, remain fundamental to heterocyclic chemistry today.

The Skraup Synthesis (1880): A Robust and Enduring Method

The first and arguably most famous method for quinoline synthesis was reported by the Czech chemist Zdenko Hans Skraup in 1880.[4][5] The archetypal Skraup reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene, to produce quinoline.[4][6]

Causality Behind Experimental Choices:

-

Glycerol and Sulfuric Acid: The combination of concentrated sulfuric acid and glycerol is crucial for the in situ generation of acrolein (propenal), a key electrophilic intermediate. The strong dehydrating action of sulfuric acid removes two water molecules from glycerol.

-

Aniline: The aromatic amine acts as the nucleophile, undergoing a Michael addition to the α,β-unsaturated aldehyde, acrolein.

-

Oxidizing Agent: The initial cyclization and dehydration of the Michael adduct leads to the formation of 1,2-dihydroquinoline. An oxidizing agent, often nitrobenzene (which is also reduced to aniline, a starting material), is required to aromatize the dihydroquinoline to the stable quinoline ring system.[7] Ferrous sulfate is often added to moderate the otherwise notoriously vigorous and exothermic reaction.[4] Arsenic acid was also used as a less violent alternative to nitrobenzene.[4][8]

Experimental Protocol: Skraup Synthesis of Quinoline

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

Initial Mixture: To the flask, add aniline and ferrous sulfate heptahydrate.

-

Acid Addition: Slowly and with constant stirring, add concentrated sulfuric acid to the mixture.

-

Glycerol Addition: Add glycerol to the reaction mixture.

-

Oxidizing Agent: Add nitrobenzene, which can also serve as a solvent.

-

Heating: Gently heat the mixture in an oil bath. The reaction is exothermic and will require careful temperature control. Maintain the temperature for several hours.

-

Work-up: After the reaction is complete, allow the mixture to cool. Dilute with water and then neutralize with a concentrated base solution (e.g., sodium hydroxide).

-

Isolation: Perform a steam distillation to isolate the crude quinoline.

-

Purification: Separate the quinoline layer from the distillate, dry it over an anhydrous drying agent (e.g., potassium carbonate), and purify by distillation.[6]

Diagram of the Skraup Synthesis Workflow:

Caption: Workflow for the Skraup synthesis of quinoline.

The Friedländer Synthesis (1882): A Versatile Condensation

Just two years after Skraup's discovery, Paul Friedländer developed a more convergent approach to quinoline synthesis.[9] The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (i.e., a ketone or aldehyde with an adjacent CH₂ group), typically in the presence of an acid or base catalyst.[7][9]

Causality Behind Experimental Choices:

-

o-Aminoaryl Aldehyde/Ketone: This reactant provides the benzene ring and the nitrogen atom of the quinoline core, with the carbonyl group positioned to undergo condensation.

-

α-Methylene Carbonyl Compound: This component provides the remaining atoms of the pyridine ring. The α-methylene group is sufficiently acidic to be deprotonated (under basic conditions) or the carbonyl can be activated (under acidic conditions) to facilitate the initial aldol-type condensation.

-

Catalyst: A base (e.g., sodium hydroxide) or an acid catalyst is used to promote the condensation and subsequent cyclodehydration steps.[9]

Diagram of the Friedländer Synthesis Logic:

Caption: Logical relationship of reactants in the Friedländer synthesis.

Other Foundational Syntheses

The late 19th century saw the introduction of several other important methods for quinoline synthesis, each offering unique advantages in terms of substrate scope and substitution patterns:

-

Combes Quinoline Synthesis (1888): This method involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst to form 2,4-disubstituted quinolines.[5]

-

Doebner-von Miller Reaction (1881): An extension of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in place of glycerol to produce substituted quinolines.[5][7]

-

Pfitzinger Reaction: This synthesis utilizes isatin (or its derivatives) and a carbonyl compound with an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids.[7][10]

Table 1: Comparison of Classical Quinoline Syntheses

| Synthesis Name | Year Discovered | Key Reactants | Typical Product | Key Features |

| Skraup | 1880 | Aniline, Glycerol, Oxidizing Agent | Unsubstituted or Substituted Quinolines | Robust, but often harsh reaction conditions.[4][6] |

| Friedländer | 1882 | o-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Substituted Quinolines | Convergent and versatile.[9] |

| Combes | 1888 | Aniline, β-Diketone | 2,4-Disubstituted Quinolines | Good for specific substitution patterns.[5] |

| Doebner-von Miller | 1881 | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinolines | A modification of the Skraup synthesis.[5] |

| Pfitzinger | - | Isatin, α-Methylene Carbonyl | Quinoline-4-carboxylic Acids | Provides access to functionally important derivatives.[10] |

From Natural Products to Synthetic Drugs: The Rise of Quinoline Derivatives in Medicine

The development of synthetic methods for quinoline production coincided with a growing understanding of the medicinal properties of quinoline-containing natural products. The most prominent of these is quinine , an alkaloid isolated from the bark of the cinchona tree in 1820 by Pierre Joseph Pelletier and Joseph Bienaimé Caventou.[11][12][13] Quinine had been used for centuries to treat malaria and was the first effective chemical treatment for an infectious disease.[12][14]

The structural similarity between the synthetically accessible quinoline and the life-saving natural product quinine spurred intense research into synthetic quinoline derivatives as potential antimalarial agents. This led to the development of a new generation of drugs that would have a profound impact on global health:

-

Chloroquine: Synthesized in 1934, this 4-aminoquinoline became a cornerstone of malaria treatment and prophylaxis after World War II due to its high efficacy and low side effects.[11][15]

-

Primaquine: An 8-aminoquinoline, primaquine is crucial for eradicating the dormant liver stages of certain malaria parasites.[3][11]

The success of quinoline-based antimalarials opened the floodgates for the exploration of this scaffold in other therapeutic areas. Today, quinoline derivatives are found in a wide range of drugs, including:

-

Fluoroquinolone Antibiotics (e.g., Ciprofloxacin): These broad-spectrum antibacterial agents are widely used to treat a variety of infections.[16]

-

Anticancer Agents (e.g., Camptothecin and its analogs): Camptothecin, a quinoline alkaloid, and its synthetic derivatives are potent topoisomerase inhibitors used in cancer chemotherapy.[13][16]

-

Antiviral Drugs (e.g., Saquinavir): This quinoline-containing compound was one of the first protease inhibitors approved for the treatment of HIV.[3]

Conclusion

The journey of quinoline from its discovery in the byproducts of industrial processes to its central role in modern medicine is a compelling narrative of scientific inquiry and innovation. The pioneering work of 19th-century chemists in isolating, characterizing, and synthesizing this fundamental heterocyclic scaffold laid the groundwork for the development of countless derivatives with profound biological activities. For today's researchers and drug development professionals, a deep understanding of this rich history provides not only a technical foundation but also a source of inspiration for the continued exploration of the remarkable and versatile quinoline core.

References

-

Thakur, G. S., Gupta, A. K., & Jain, S. K. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link][5]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link][7]

-

What is the history of the discovery of quinoline? BIOSYNCE Blog. [Link][2]

-

Synthesis of quinoline derivatives and its applications. Slideshare. [Link][17]

-

A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research. [Link][11]

-

What Historical Records Teach Us about the Discovery of Quinine. The American Journal of Tropical Medicine and Hygiene. [Link][14]

-

Encinas López, A. (2015). Quinolines: Privileged Scaffolds in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 132-146). The Royal Society of Chemistry. [Link][3]

-

History of antimalarial drugs. Medicines for Malaria Venture. [Link][15]

-

Microwave irradiation for the synthesis of quinoline scaffolds: a review. ResearchGate. [Link][18]

-

Friedlieb Ferdinand Runge's 3 Greatest Discoveries Are Still Around Today. Inverse. [Link][19]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link][20]

-

Biologically active quinoline and quinazoline alkaloids part I. PubMed Central. [Link][13]

-

Plants that have Quinoline Alkaloid and their Biological Activity. Longdom Publishing. [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Journal of Pharmaceutical Sciences. [Link][16]

-

Friedlieb Ferdinand Runge. In: Wikipedia. [Link]

-

Bartow, E., & McCollum, E. V. (1904). SYNTHESES OF DERIVATIVES OF QUINOLINE. Journal of the American Chemical Society, 26(6), 700-705. [Link][8]

-

The Friedländer Synthesis of Quinolines. Organic Reactions. [Link][9]

-

Friedlieb Ferdinand Runge: Who was the groundbreaking chemist and what did he discover? YouTube. [Link]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. biosynce.com [biosynce.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. iipseries.org [iipseries.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. scispace.com [scispace.com]

- 9. organicreactions.org [organicreactions.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Quinine - Wikipedia [en.wikipedia.org]

- 13. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What Historical Records Teach Us about the Discovery of Quinine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 16. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 17. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 18. researchgate.net [researchgate.net]

- 19. inverse.com [inverse.com]

- 20. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

Solubility and stability of 8-Methoxy-5-methylquinoline in different solvents

An In-Depth Technical Guide to the Solubility and Stability of 8-Methoxy-5-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxy-5-methylquinoline is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in research and development. This guide provides a comprehensive overview of the solubility and stability profiles of 8-Methoxy-5-methylquinoline. It delves into the theoretical and practical aspects of its behavior in various solvents and under different stress conditions. Detailed, field-proven protocols for determining equilibrium solubility and conducting forced degradation studies are presented, accompanied by workflow diagrams. This document is intended to serve as a vital resource for scientists, enabling them to design robust experiments, develop stable formulations, and ensure the integrity of their analytical data.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous synthetic compounds with a wide array of pharmacological properties.[1][2] A prominent example is quinine, a naturally occurring alkaloid that has been a cornerstone in the treatment of malaria.[2] The versatility of the quinoline core allows for substitution at various positions, enabling the fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties.

8-Methoxy-5-methylquinoline, a derivative of this important class, incorporates a methoxy group at the 8-position and a methyl group at the 5-position. These substitutions are expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for further investigation. Accurate characterization of its fundamental properties, such as solubility and stability, is a critical prerequisite for any meaningful biological or chemical investigation.[3]

Physicochemical & Spectroscopic Profile

A summary of the key identifying properties for 8-Methoxy-5-methylquinoline is provided below. These parameters are fundamental for all experimental and analytical work.

| Property | Value | Reference |

| CAS Number | 126403-57-4 | [4][5] |

| Molecular Formula | C₁₁H₁₁NO | [5] |

| Molecular Weight | 173.21 g/mol | [5] |

| Appearance | Expected to be a solid or oil, potentially colorless to yellow/brown upon aging. | [2] |

| ¹H NMR | The methyl protons are expected to appear as a singlet, with distinct aromatic protons characteristic of the substituted quinoline ring. | [6][7] |

| GC-MS | A molecular ion (M⁺) peak at m/z 173 would confirm the molecular weight. | [6] |

Solubility Profile of 8-Methoxy-5-methylquinoline

Solubility is a critical determinant of a compound's behavior, affecting everything from reaction kinetics in organic synthesis to bioavailability in biological systems. The solubility of quinoline and its derivatives is known to be highly dependent on the medium's properties, particularly pH and ionic strength.[8]

Theoretical Considerations & Causality

The solubility of 8-Methoxy-5-methylquinoline is governed by the interplay of its structural features:

-

Quinoline Core: The nitrogen atom in the heterocyclic ring can act as a hydrogen bond acceptor. As a weak base, it can be protonated in acidic media, significantly increasing aqueous solubility.[9][10]

-

Methoxy Group (-OCH₃): The oxygen atom can also act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents. However, the methyl portion of this group adds lipophilicity.

-

Methyl Group (-CH₃): This is a non-polar, lipophilic group that generally decreases aqueous solubility and increases solubility in organic solvents.

Based on these features, 8-Methoxy-5-methylquinoline is expected to be sparingly soluble in cold water but should dissolve readily in hot water and most organic solvents.[2][11] Its solubility in aqueous buffers will be highly pH-dependent, increasing significantly at pH values below its pKa.

Expected Solubility in Common Solvents

While exhaustive experimental data for this specific molecule is not publicly available, a qualitative solubility profile can be predicted based on structurally related compounds.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly soluble in water; Soluble in alcohols | The quinoline nitrogen and methoxy oxygen can hydrogen bond with protic solvents. Solubility in water is limited by the hydrophobic aromatic rings and methyl group. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Favorable dipole-dipole interactions between the solvent and the polar quinoline core. |

| Non-Polar | Toluene, Hexane | Slightly Soluble to Insoluble | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity.[11] |

| Aqueous Buffers | pH 2 (e.g., HCl), pH 7.4 (e.g., PBS) | Higher solubility at pH 2; Lower at pH 7.4 | As a weak base, the quinoline nitrogen will be protonated at acidic pH, forming a more soluble salt.[9][12] |

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a gold standard for determining equilibrium solubility.

1. Preparation of Solutions:

-

Prepare a series of buffers (e.g., citrate for pH 2-6, phosphate for pH 6-8) to test pH-dependent solubility.[12]

-

Select a range of organic solvents covering different polarities.

2. Sample Addition:

-

Add an excess amount of solid 8-Methoxy-5-methylquinoline to a known volume of each solvent/buffer in separate, sealed vials. The excess solid is crucial to ensure saturation.

3. Equilibration:

-

Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator.

-

Allow sufficient time for equilibrium to be reached (typically 24-48 hours).[12] A preliminary time-course experiment can validate the required equilibration time.

4. Separation of Undissolved Solid:

-

Centrifuge the vials at high speed to pellet the excess solid.

-

Carefully collect the supernatant. For higher accuracy, filter the supernatant through a syringe filter (e.g., 0.22 µm PVDF) that has been pre-validated for low compound binding.

5. Quantification:

-

Prepare a standard curve of 8-Methoxy-5-methylquinoline of known concentrations.

-

Determine the concentration of the dissolved compound in the saturated supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[6][12] Apply appropriate dilutions if necessary.

Workflow for Solubility Determination

Caption: Workflow for equilibrium solubility determination.

Stability Profile and Degradation Pathways

Assessing the chemical stability of a compound is crucial for determining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise over time.[13] Heterocyclic compounds can be susceptible to degradation under various environmental conditions.[14][15]

Factors Influencing Stability

The stability of 8-Methoxy-5-methylquinoline can be compromised by several factors:

-

pH: The quinoline ring system can be susceptible to degradation in strongly acidic or basic conditions.[13]

-

Oxidation: Aromatic systems can be oxidized, especially in the presence of oxidizing agents or atmospheric oxygen over long periods.

-

Light (Photostability): Aromatic compounds often absorb UV or visible light, which can lead to photodegradation. It is common for quinoline solutions to turn yellow or brown upon exposure to light.[2][13]

-

Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.[13][16]

Potential Degradation Pathways

While the specific degradation pathway for 8-Methoxy-5-methylquinoline must be determined experimentally, common pathways for related quinolines involve oxidation and hydroxylation.[17][18] Degradation may be initiated by hydroxylation at various positions on the quinoline ring, followed by further oxidation and potential ring-opening. The methoxy group could also be susceptible to ether cleavage under harsh acidic conditions.

Caption: Plausible chemical degradation pathways.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is performed to identify likely degradation products and establish the inherent stability of a molecule. This protocol is based on the International Council for Harmonisation (ICH) guidelines.[19][20]

1. Preparation of Stock Solution:

-

Prepare a stock solution of 8-Methoxy-5-methylquinoline in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[13]

2. Application of Stress Conditions:

-

Set up samples for each condition below, including a "dark" or "room temp" control for each to isolate the effect of the specific stressor.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60-80°C) for a set period (e.g., 8-24 hours).[13][19]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate under the same elevated temperature conditions.[19]

-

Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature and monitor over 24 hours.[19]

-

Thermal Degradation: Store the stock solution (and the solid compound in a separate vial) in an oven at a high temperature (e.g., 80°C) for 48 hours.[19]

-

Photodegradation: Expose a solution of the compound in a photostable, transparent container to a light source meeting ICH Q1B requirements (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt hours/m²).[20][21][22] A parallel sample wrapped in aluminum foil serves as the dark control.

3. Sample Analysis:

-

At appropriate time points, withdraw an aliquot from each sample. Quench the reaction if necessary (e.g., neutralize acid/base samples).

-

Analyze all samples by a stability-indicating HPLC method (typically reverse-phase with a C18 column and UV detection).[7] The method should be able to separate the parent compound from all major degradation products.

-

Characterize significant degradation products using mass spectrometry (LC-MS) to elucidate their structures.

Workflow for Forced Degradation Study

Caption: Workflow for a comprehensive forced degradation study.

Summary & Recommendations for Handling

This guide outlines the key considerations for the solubility and stability of 8-Methoxy-5-methylquinoline. While predicted to have good solubility in common organic solvents, its aqueous solubility is likely to be low at neutral pH but can be enhanced in acidic conditions.

The compound's stability profile must be experimentally determined, but researchers should be aware of potential degradation via hydrolysis, oxidation, and particularly, photolysis.

Key Recommendations:

-

Storage: For long-term storage, the solid compound should be kept in a cool, dry, and dark place, preferably in a well-sealed container.[19]

-

Solution Preparation: For sensitive experiments, solutions should be prepared fresh. If stock solutions are stored, they should be refrigerated or frozen in light-protecting (amber) vials.[13]

-

Formulation Development: For applications requiring aqueous media, formulation strategies such as pH adjustment (acidic buffers) or the use of co-solvents may be necessary to achieve the desired concentration.[12]

By following the principles and protocols outlined in this guide, researchers can ensure the quality and reliability of their work with 8-Methoxy-5-methylquinoline.

References

- ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.

- ResearchGate. (n.d.). Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m.

-

PubMed. (n.d.). Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. Retrieved from [Link]

-

SpringerLink. (2019, April 1). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, April 9). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Retrieved from [Link]

- ResearchGate. (n.d.). Degradation pathway of quinoline in aerobic conditions.

-

MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

-

PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

-

PubMed. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

- ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.

-

Mol-Instincts. (n.d.). 5-Bromo-8-methoxy-2-methylquinoline | Properties, Uses, Safety, Supplier China. Retrieved from [Link]

-

ResearchGate. (2025, October 12). (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Methoxyquinoline. PubChem. Retrieved from [Link]

-

ChemSrc. (2025, August 26). 8-methoxy-5-methyl-quinoline | CAS#:126403-57-4. Retrieved from [Link]

-

YouTube. (2020, July 20). Stability and Aromaticity of Heterocyclic Compounds. Retrieved from [Link]

-

YouTube. (2020, September 28). (L-458) Acid stability of 5-member Heterocycles: Basic idea, product selectivity with mechanism. Retrieved from [Link]

- ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.

-

Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

-

Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, July 4). Synthesis, DFT studies on a series of tunable quinoline derivatives. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-methoxy-5-methyl-quinoline | CAS#:126403-57-4 | Chemsrc [chemsrc.com]

- 5. scbt.com [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. experts.arizona.edu [experts.arizona.edu]

- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-Bromo-8-methoxy-2-methylquinoline | Properties, Uses, Safety, Supplier China – High Quality Chemical Compound [quinoline-thiophene.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]

- 17. researchgate.net [researchgate.net]